Benzene, 1,1'-(chloromethylene)bis(4-methyl-
Overview
Description
Benzene, 1,1’-(chloromethylene)bis(4-methyl-) is an organic compound with the molecular formula C₁₅H₁₅Cl. It is a derivative of benzene, where two benzene rings are connected by a chloromethylene group, and each benzene ring has a methyl group attached to it. This compound is known for its unique chemical properties and is used in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Benzene, 1,1’-(chloromethylene)bis(4-methyl-) can be synthesized through a Friedel-Crafts alkylation reaction. This involves the reaction of benzene with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions typically include:
Temperature: Room temperature to 50°C
Solvent: Dichloromethane or carbon tetrachloride
Catalyst: Aluminum chloride
Industrial Production Methods
In an industrial setting, the production of Benzene, 1,1’-(chloromethylene)bis(4-methyl-) follows a similar synthetic route but on a larger scale. The reaction is carried out in large reactors with continuous monitoring of temperature and pressure to ensure optimal yield and purity. The product is then purified through distillation and recrystallization.
Chemical Reactions Analysis
Types of Reactions
Benzene, 1,1’-(chloromethylene)bis(4-methyl-) undergoes several types of chemical reactions, including:
Substitution Reactions: The chloromethylene group can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.
Oxidation Reactions: The methyl groups can be oxidized to form carboxylic acids.
Reduction Reactions: The chloromethylene group can be reduced to a methylene group.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydroxide or ammonia in aqueous or alcoholic solutions.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction Reactions: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products Formed
Substitution Reactions: Products include hydroxymethylene, aminomethylene, or alkylmethylene derivatives.
Oxidation Reactions: Products include carboxylic acids.
Reduction Reactions: Products include methylene derivatives.
Scientific Research Applications
Benzene, 1,1’-(chloromethylene)bis(4-methyl-) has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Benzene, 1,1’-(chloromethylene)bis(4-methyl-) involves its interaction with various molecular targets and pathways. The chloromethylene group can act as an electrophile, reacting with nucleophiles in biological systems. The methyl groups can undergo metabolic oxidation, leading to the formation of reactive intermediates that can interact with cellular components.
Comparison with Similar Compounds
Similar Compounds
Benzene, 1,1’-(chloromethylene)bis(benzene): Similar structure but without the methyl groups.
Benzene, 1,1’-(chloromethylene)bis(4-chlorobenzene): Similar structure but with chlorine atoms instead of methyl groups.
Benzene, 1,1’-(chloromethylene)bis(4-ethylbenzene): Similar structure but with ethyl groups instead of methyl groups.
Uniqueness
Benzene, 1,1’-(chloromethylene)bis(4-methyl-) is unique due to the presence of both chloromethylene and methyl groups, which confer distinct chemical properties and reactivity. The combination of these functional groups allows for a wide range of chemical transformations and applications in various fields.
Properties
IUPAC Name |
1-[chloro-(4-methylphenyl)methyl]-4-methylbenzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15Cl/c1-11-3-7-13(8-4-11)15(16)14-9-5-12(2)6-10-14/h3-10,15H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXHJRVRLLABZBJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C2=CC=C(C=C2)C)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15Cl | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30928324 | |
Record name | 1,1'-(Chloromethylene)bis(4-methylbenzene) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30928324 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.73 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13389-70-3 | |
Record name | Benzene, 1,1'-(chloromethylene)bis(4-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013389703 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,1'-(Chloromethylene)bis(4-methylbenzene) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30928324 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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